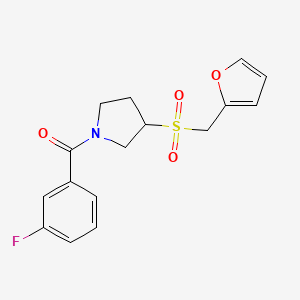

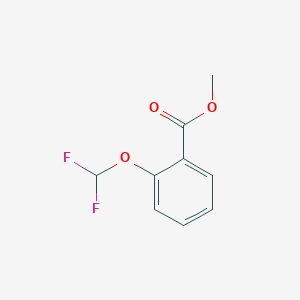

![molecular formula C18H21N5O2 B3013471 8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377052-13-6](/img/structure/B3013471.png)

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 8-Benzyl(methyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of the purine class of molecules, which are heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their biological significance and therapeutic potential. The compound is structurally related to caffeine and theophylline, which are well-known stimulants and have various pharmacological effects.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a library of 69 derivatives of tricyclic xanthine, which is structurally similar to the compound of interest, was prepared and evaluated for their potential as multitarget drugs for neurodegenerative diseases . Another study synthesized new derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, which share a common purine scaffold with the compound . These studies typically involve multi-step synthetic procedures, including the use of various reagents and conditions to introduce different substituents onto the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The specific compound mentioned includes additional functional groups such as a benzyl(methyl)amino group and a prop-2-en-1-yl group. These modifications can significantly alter the compound's interaction with biological targets, solubility, and overall pharmacokinetic properties.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are commonly used to modify their structure and introduce new pharmacophores. The studies referenced do not provide specific reactions for the compound , but they do discuss the synthesis of related compounds, which likely involve similar chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of related compounds was designed to improve water solubility . The specific physical and chemical properties of the compound would need to be determined experimentally, but it can be inferred that the presence of various substituents would affect these properties in a predictable manner.

Relevant Case Studies

While the provided data does not include case studies for the exact compound, related research has identified compounds with significant biological activity. For instance, some derivatives have shown potent dual-target-directed antagonism at A1/A2A adenosine receptors and inhibition of monoamine oxidases (MAO), which are promising for the treatment of neurodegenerative diseases . Another study's derivatives displayed cardiovascular activity, including antiarrhythmic and hypotensive effects, which could be relevant for the compound .

Scientific Research Applications

Synthesis and Protective Group Application

- The compound, as a derivative of 1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, plays a role in the synthesis of related purine derivatives. For example, thietanyl protection is used in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the importance of protective groups in the synthesis of complex molecules (Khaliullin & Shabalina, 2020).

Pharmacological Exploration

- In pharmacology, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been explored for their receptor affinity and potential psychotropic activity. For instance, studies on 8-aminoalkyl derivatives have revealed their interaction with various receptors, indicating potential applications in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Syntheses, Properties, and Reactions

- Research into the synthesis and properties of N-substituted 8-aminoxanthines, which are closely related to the query compound, demonstrates the compound's relevance in developing new xanthine derivatives with varied applications, including medicinal chemistry (Mosselhi & Pfleiderer, 2010).

Biological Activity Studies

- Studies on related xanthene derivatives have explored their antiasthmatic activity, underlining the potential of purine derivatives in respiratory therapeutic applications (Bhatia et al., 2016).

Anti-Cancer Applications

- Research into olomoucine analogs of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides demonstrates the significance of purine derivatives in developing anticancer drugs (Hayallah, 2017).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems in the central nervous system, particularly the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that similar compounds interact with their targets, often neurotransmitter receptors, to modulate their function . This can result in changes in neurotransmitter levels and neuronal activity, which can have therapeutic effects in conditions such as depression .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways related to neurotransmitter synthesis, release, and reuptake . These changes can have downstream effects on neuronal activity and communication .

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .

Result of Action

It is known that similar compounds can have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

8-[benzyl(methyl)amino]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-5-11-23-14-15(21(3)18(25)22(4)16(14)24)19-17(23)20(2)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHRXMCEAFBDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

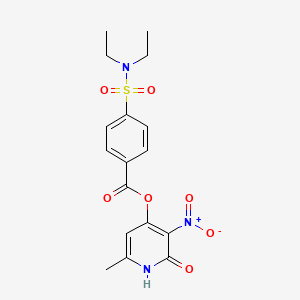

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

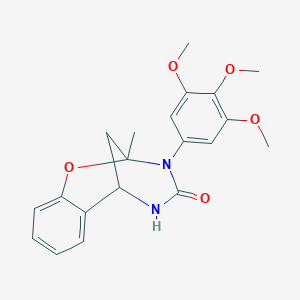

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)

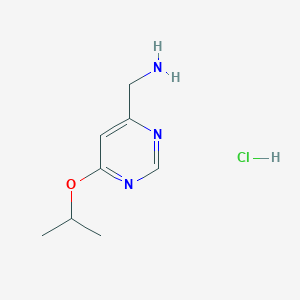

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3013397.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013398.png)

![[4-[(4-bromophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B3013399.png)

![(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3013406.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B3013409.png)